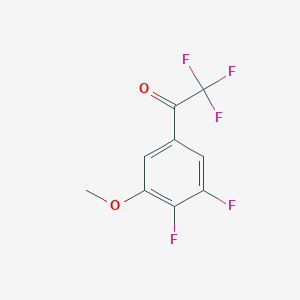

1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone

Description

1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroethanone group attached to a phenyl ring substituted with two fluorine atoms at positions 3 and 4, and a methoxy group at position 3. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoroethanone moiety enhances lipophilicity and metabolic stability, while the difluoro and methoxy substituents modulate electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-6-3-4(2-5(10)7(6)11)8(15)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLOVIRXQSYIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Analyzed :

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9) Substituents: 3-chloro, 5-trifluoromethyl. Molecular Weight: 276.57 g/mol. Properties: Strong electron-withdrawing trifluoromethyl and chloro groups enhance electrophilic reactivity. Used as an intermediate for Afoxolaner, a veterinary parasiticide .

1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone (CAS 2001937-63-7) Substituents: 3-chloro, 5-methoxy. Properties: Methoxy acts as an electron donor, countering the electron-withdrawing chloro group. Likely exhibits lower reactivity in nucleophilic additions compared to the target compound .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone Substituents: 3,5-dichloro. Molecular Weight: 243.01 g/mol. Properties: Dichloro substitution increases electrophilicity but reduces metabolic stability compared to fluorine analogs. Higher toxicity risk due to chlorine .

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9) Substituents: 3,5-difluoro, 2-hydroxy. Molecular Weight: 172.13 g/mol. Properties: Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. Less lipophilic than the target compound due to absence of trifluoroethanone .

Comparative Table :

*Estimated based on substituent contributions.

Reactivity and Stability

- Electron-Withdrawing Effects: The target compound’s 3,4-difluoro substitution creates a stronger electron-deficient ring compared to mono-halogenated analogs (e.g., 3-chloro derivatives) but less than dichloro or trifluoromethyl-substituted compounds. This balance facilitates controlled reactivity in cross-coupling reactions .

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound provides steric bulk without the acidity of a hydroxy group (as in CAS 140675-42-9), reducing unwanted side reactions in basic conditions .

Physicochemical Properties

- Lipophilicity: The trifluoroethanone group increases logP values compared to non-fluorinated ketones. However, the methoxy group slightly reduces lipophilicity relative to analogs with halogens only (e.g., 3,5-dichloro derivative) .

- Solubility : The absence of polar groups (e.g., hydroxy) in the target compound limits aqueous solubility, typical of heavily fluorinated aromatics. Chlorine-containing analogs may exhibit even lower solubility .

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine substituents and a methoxy group, suggests interesting biological activities that merit investigation.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H7F5O

- Molecular Weight : 248.16 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit various biological activities, including:

- Antimicrobial Properties : Fluorinated compounds are known for their enhanced interaction with biological membranes, potentially leading to antimicrobial effects.

- Anticancer Activity : Certain fluorinated ketones have shown cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Antimicrobial Activity

A study investigating the antimicrobial properties of fluorinated ketones found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard protocols.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Neuropharmacological Effects

Preliminary findings from neuropharmacological studies suggest that the compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors. This activity could have implications for cognitive enhancement and neuroprotection.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of various fluorinated compounds against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells compared to untreated controls, suggesting a dose-dependent response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.